REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[CH3:9])=[CH:4][CH:3]=1.Cl.[CH3:13][O:14][C:15]([C:17]1[CH:18]=[C:19](B(O)O)[CH:20]=[N:21][CH:22]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+].[F-].[K+]>C1(C)C=CC=CC=1.C(O)C.O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:19]2[CH:20]=[N:21][CH:22]=[C:17]([CH:18]=2)[C:15]([O:14][CH3:13])=[O:16])=[CH:3][CH:4]=1)([F:11])[CH3:9] |f:1.2,3.4.5,6.7,^1:54,56,75,94|
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Name
|
|
Quantity
|
2.98 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C(C)(F)F
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Name
|
compound
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Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
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Cl.COC(=O)C=1C=C(C=NC1)B(O)O
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Name
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|
Quantity
|
2.03 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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8.4 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
2.33 g
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Type
|
reactant
|
Smiles
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[F-].[K+]
|
Name
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|
Quantity
|
5.8 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
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|
Quantity
|
1.54 g
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Type
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catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Type
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CUSTOM
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Details
|
After stirring for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred
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Type
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TEMPERATURE
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Details
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under reflux for 8 h
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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the reaction solution was cooled
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Type
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WASH
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Details
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The reaction solution was washed in water
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
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The residue was purified by means of column chromatography (silica gel, dichloromethane/methanol 100:1→80:1)
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Type
|
ADDITION
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Details
|
Yield: 2.62 g (69% of theory, 4:1 mixture of methyl and ethyl ester)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC(C)(F)C1=CC=C(C=C1)C=1C=NC=C(C(=O)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |